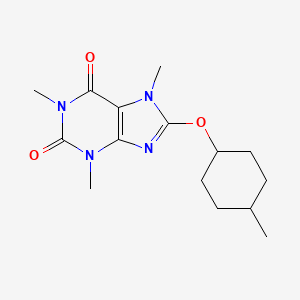

8-((cis-4-Methylcyclohexyl)oxy)caffeine

Description

Properties

CAS No. |

73747-37-2 |

|---|---|

Molecular Formula |

C15H22N4O3 |

Molecular Weight |

306.36 g/mol |

IUPAC Name |

1,3,7-trimethyl-8-(4-methylcyclohexyl)oxypurine-2,6-dione |

InChI |

InChI=1S/C15H22N4O3/c1-9-5-7-10(8-6-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3 |

InChI Key |

CTXYKWGQHYADKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((cis-4-Methylcyclohexyl)oxy)caffeine typically involves the bromination of caffeine to produce 8-bromocaffeine, followed by a nucleophilic substitution reaction with cis-4-methylcyclohexanol. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-((cis-4-Methylcyclohexyl)oxy)caffeine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the C8 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Investigated for its effects on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of 8-((cis-4-Methylcyclohexyl)oxy)caffeine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as B-RAF kinase and hDHFR, which play crucial roles in cell proliferation and survival. The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,3,7-Trimethyl-8-(4-methylcyclohexyl)oxypurine-2,6-dione

- Molecular Formula : C₁₅H₂₂N₄O₃

- SMILES : CC1CCC(CC1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

- InChIKey : CTXYKWGQHYADKR-UHFFFAOYSA-N

- CAS Registry Number : 73747-37-2 .

Physicochemical Properties :

Predicted collision cross-section (CCS) values for common adducts include:

Toxicity Profile :

- Acute intravenous LD₅₀ in mice: 56 mg/kg, indicating moderate toxicity .

Comparison with Structurally Similar Compounds

Structural Analogues: 8-Substituted-Oxycaffeine Derivatives

A 2011 study synthesized and evaluated 8-substituted-oxycaffeine derivatives as monoamine oxidase (MAO) inhibitors. Key findings include:

Key Observations :

- Substituent Impact : Bulky, lipophilic groups (e.g., 3-phenylpropoxy) enhance MAO-B inhibition potency. The cis-4-methylcyclohexyloxy group in the target compound likely increases lipophilicity, as reflected in its high CCS values (e.g., 172.8 Ų for [M+H]⁺), which may improve blood-brain barrier penetration compared to smaller substituents .

- Selectivity : All 8-substituted analogues exhibit >50-fold selectivity for MAO-B over MAO-A, suggesting a conserved pharmacophore mechanism .

Classic Xanthine Derivatives: Caffeine and IBMX

Functional Comparisons :

- Mechanistic Divergence: Unlike caffeine and IBMX, which primarily target adenosine receptors or PDEs, the target compound’s 8-substituted-oxy group shifts activity toward MAO-B inhibition .

Methylxanthines with Varying Substitution Patterns

Evidence from absorption spectroscopy studies highlights that substitution position (e.g., 7-, 8-, or 9-methyl) significantly alters electronic properties and bioactivity . For example:

- Theophylline (1,3-dimethylxanthine) : Primarily a PDE inhibitor and bronchodilator.

- 9-Methylxanthine: Lacks the 8-substituent, reducing MAO-B affinity but retaining adenosine receptor activity.

The 8-position substitution in the target compound is critical for MAO-B selectivity, as seen in other 8-oxycaffeine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.